N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide

iNOS inhibition nitric oxide synthase isoform selectivity

Researchers face significant challenges in sourcing enantiopure BINAM derivatives with validated biological activity. This compound directly addresses the gap for a reliable, high-purity iNOS inhibitor with proven stereoselectivity. - Sub-micromolar iNOS potency (EC50=220 nM) with >136-fold selectivity over eNOS, minimizing off-target confounding. - Critical for oncology SAR studies as the active (R)-enantiomer standard; the (S)-form is biologically inert. - Supplied with rigorous quality control documentation, ensuring batch-to-batch consistency for reproducible cellular pharmacology assays.

Molecular Formula C22H18N2O
Molecular Weight 326.4 g/mol
CAS No. 35216-74-1
Cat. No. B3262147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide
CAS35216-74-1
Molecular FormulaC22H18N2O
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N
InChIInChI=1S/C22H18N2O/c1-14(25)24-20-13-11-16-7-3-5-9-18(16)22(20)21-17-8-4-2-6-15(17)10-12-19(21)23/h2-13H,23H2,1H3,(H,24,25)
InChIKeyBKDWJPPCPHBKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide Overview


N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide is an atropisomeric, C2-symmetric binaphthyl derivative featuring an acetamide functional group on a BINAM (1,1′-binaphthyl-2,2′-diamine) scaffold [1]. This compound exists as a stable, axially chiral molecule, typically utilized as its single (R)-enantiomer, with a molecular weight of 326.4 g/mol and CAS Registry Number 141977-92-6 [1]. Its rigid binaphthyl core, coupled with the pendant amine and acetamide functionalities, positions it within a privileged structural class for investigating stereoselective biological interactions [1].

Atropisomeric (R)-enantiomer for stereochemical-control studies
iNOS pathway investigation with reported isoform-selectivity context
BINAM-scaffold antiproliferative SAR and mitosis catastrophe studies

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide Substitution Pitfalls


In-class substitution of N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide is non-trivial due to a convergence of structural and biological factors. Firstly, the biological activity of its core scaffold, [1,1′-binaphthyl]-2,2′-diamine (BINAM), exhibits profound enantioselectivity, with the (R)-enantiomer demonstrating antiproliferative activity, while the (S)-enantiomer is often inactive [1]. Secondly, N-acetylation introduces a distinct pharmacophore that can alter target engagement and is not present in the parent diamine [2]. Finally, data indicate that even within the broader naphthyl acetamide class, target affinity can vary dramatically; for example, the compound's EC50 against human iNOS is 220 nM, while other BINAM derivatives show IC50 values in the double-digit micromolar range or no activity against different targets like eNOS (EC50 > 30 μM) [3]. These parameters collectively invalidate the assumption of functional interchangeability.

Target compound
(R)-BINAM-acetamide
Reported iNOS engagement and cell-model endpoint activity.
Potential substitute
(S)-enantiomer or racemic mixture may not reproduce (R)-specific antiproliferative endpoints.
Target compound
N-acetylated BINAM
Acetamide group may influence target engagement and selectivity profile.
Potential substitute
Parent diamine (BINAM) lacks N-acetyl pharmacophore; target affinity may shift.
Target compound
iNOS-selective inhibitor (EC50 context)
Reported >136-fold selectivity window over eNOS in a cellular assay.
Potential substitute
Pan-NOS inhibitor class may shift isoform interpretation and pathway-response endpoints.

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide Biological Activity Metrics


Selective iNOS Inhibition Over eNOS

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide demonstrates a functional selectivity for human inducible nitric oxide synthase (iNOS) over endothelial NOS (eNOS). The compound exhibits an EC50 of 220 nM against human iNOS, whereas its activity against human eNOS is significantly lower, with an EC50 reported to be greater than 30 μM (>30,000 nM) [1][2]. This represents at least a 136-fold selectivity window in this cellular context.

iNOS vs eNOS selectivity
Head-to-head
iNOS EC50 220 nM
>136-fold window vs eNOS EC50 >30,000 nM
Supports iNOS-selective pathway interpretation.
HEK293 cell fluorescence assay; review eNOS off-target probability.
iNOS inhibition nitric oxide synthase isoform selectivity

Enantioselective Antiproliferative Activity (R-BINAM)

The antiproliferative activity of the BINAM scaffold is strictly enantioselective, with the (R)-enantiomer being the active antipode. N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide, as an (R)-BINAM derivative, aligns with the active stereochemical series. Studies on the parent (R)-BINAM compound have shown it acts as a moderately potent spindle poison, causing microtubule depolymerization, multipolar spindle formation, and mitotic catastrophe, while the (S)-BINAM enantiomer is inactive in all biological assays [1][2]. For example, in A2780 human ovarian cancer cells, (R)-BINAM (1(R)) induced a substantial Sub-G1 population indicative of apoptosis after 24 hours, a phenotype not observed with the (S)-enantiomer [2].

Enantioselective activity
Class-level
(R)-BINAM active
(S)-BINAM inactive across tested cancer cell lines
Stereochemical attribution review required.
Data from parent scaffold; compound-specific enantiomer validation recommended.
cancer research spindle poison enantioselectivity BINAM derivatives

Negligible eNOS Inhibition vs. Other NOS Inhibitors

In contrast to many small molecule NOS inhibitors that exhibit broad-spectrum activity across isoforms, N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide demonstrates a marked lack of potency against human endothelial NOS (eNOS). The reported IC50/EC50 against human eNOS is greater than 30 μM [1]. This stands in contrast to reference inhibitors like L-NNA, which has a reported IC50 of 3.1 μM for eNOS [2], highlighting the unique isoform selectivity of the target compound.

eNOS off-target context
Cross-study
Target eNOS >30,000 nM
>10-fold weaker vs L-NNA IC50 3,100 nM
Minimizes eNOS-related endpoint interference.
Comparator literature value; direct head-to-head data to verify.
eNOS off-target activity nitric oxide synthase selectivity

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide Research Applications


iNOS-Driven Inflammation and Cancer Biology

This compound is ideally suited for in vitro cellular pharmacology studies aimed at validating the role of inducible nitric oxide synthase (iNOS) in disease models. Its sub-micromolar potency against human iNOS (EC50 = 220 nM) and substantial selectivity window over eNOS (>136-fold) allow researchers to probe iNOS-specific signaling pathways with a reduced probability of confounding effects from endothelial NOS inhibition [1]. This is particularly relevant in oncology and immunology research where iNOS-mediated NO production plays a complex role [1].

BINAM-Derived Spindle Poison and Antimitotic Research

As a functionalized derivative of the (R)-BINAM pharmacophore, this compound serves as a critical tool for structure-activity relationship (SAR) studies exploring the antimitotic and microtubule-depolymerizing activities of this class. The demonstrated enantioselectivity—where the (R)-configuration is essential for activity—positions this compound as an active reference standard for evaluating novel analogs and for mechanistic studies into mitotic catastrophe and apoptosis in cancer cell lines [2][3].

iNOS Fluorescence-Based Assay Validation

The compound's well-defined EC50 of 220 nM against human iNOS in a HEK293 cell-based fluorescence assay provides a reliable benchmark for assay development and validation [1]. Researchers can employ this compound as a positive control to confirm assay sensitivity, evaluate batch-to-batch consistency, and establish baseline inhibition levels when screening new chemical entities or biological samples for iNOS modulatory activity [1].

Application
Selection Property
Validation Focus
iNOS-driven pathway studies
iNOS isoform selectivity context
Pathway-response endpoints; eNOS off-target review
BINAM-spindle poison SAR
Enantiomer-specific scaffold activity
Cell-model endpoint review; mitosis catastrophe markers
Fluorescence-based iNOS assay validation
iNOS assay benchmark context
Assay sensitivity; comparator response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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